BenchChemオンラインストアへようこそ!

3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

Synthetic Chemistry Physicochemical Properties Medicinal Chemistry

3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1256802-42-2) is a partially saturated, nitrogen-containing heterocyclic compound belonging to the 1,7-naphthyridine family. This specific scaffold is characterized by a fused bicyclic system where the pyridine ring containing the 7-position nitrogen is saturated, while the other ring, bearing a methoxy substituent at the 3-position, remains aromatic.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 1256802-42-2
Cat. No. B2640608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine
CAS1256802-42-2
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCOC1=CC2=C(CNCC2)N=C1
InChIInChI=1S/C9H12N2O/c1-12-8-4-7-2-3-10-6-9(7)11-5-8/h4-5,10H,2-3,6H2,1H3
InChIKeyRTTLKUAYDCBKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1256802-42-2): A Specialized Tetrahydro-1,7-naphthyridine Building Block for Targeted Synthesis


3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1256802-42-2) is a partially saturated, nitrogen-containing heterocyclic compound belonging to the 1,7-naphthyridine family [1]. This specific scaffold is characterized by a fused bicyclic system where the pyridine ring containing the 7-position nitrogen is saturated, while the other ring, bearing a methoxy substituent at the 3-position, remains aromatic . Its molecular formula is C9H12N2O, with a molecular weight of 164.20 g/mol [1]. Critical to note is that the publicly available data for this precise compound is largely limited to its role as a synthetic intermediate or structural fragment, with no established, direct biological activity or potency data identified in primary research. Therefore, its differentiation is fundamentally defined by its synthetic utility and distinct physicochemical properties relative to close analogs.

Why Generic 1,7-Naphthyridine Intermediates Cannot Replace 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine for Specific Applications


In the context of tetrahydro-1,7-naphthyridines, the absence or presence of a 3-substituent, and its specific chemical nature, profoundly dictates the subsequent synthetic trajectory and final molecular properties. The unsubstituted parent, 5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 13623-85-3), lacks a functional handle for chemoselective derivatization at the 3-position . Similarly, the 3-hydroxy analog (CAS 1256817-03-4) introduces different reactivity (e.g., for O-alkylation/arylation) and hydrogen-bonding patterns compared to the methoxy group . The regioisomeric 2-methoxy version (CAS 1196151-74-2) presents a different spatial orientation of the methoxy group, which can critically influence binding interactions in biologically active molecules or direct further functionalization at distinct sites on the aromatic ring . Simple, generic substitution therefore risks not only a failure in a specific chemical reaction but also a complete alteration of a molecule's pharmacological or material properties. The quantitative evidence below provides the basis for this required selectivity.

Quantitative Differentiation Guide for 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1256802-42-2) vs. Analogs


Physicochemical Profile vs. the Unsubstituted 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold

The introduction of a methoxy group at the 3-position results in a marked shift in key physicochemical parameters compared to the unsubstituted parent core (CAS 13623-85-3). The target compound exhibits an increased molecular weight (164.20 vs. 134.18 g/mol) and an enhanced hydrogen bond acceptor (HBA) count (3 vs. 2), which can improve aqueous solubility [1]. Crucially, the computed topological polar surface area (TPSA) increases from 24.9 Ų to 34.2 Ų, a 37.3% increase that suggests better potential for cell permeability compared to a molecule that is too polar, but also increased desolvation penalty relative to the lipophilic parent [1]. These are quantitative, computed distinctions that guide synthetic strategy.

Synthetic Chemistry Physicochemical Properties Medicinal Chemistry

Synthetic Utility as a Unique Electrophilic Aromatic Substitution Handle Compared to 3-Iodo Analog

This compound provides a specific, non-halogenated starting point for late-stage functionalization. In contrast, 3-iodo-5,6,7,8-tetrahydro-1,7-naphthyridine contains a heavy halogen leaving group (MW 260.07 g/mol), making it suitable for transition-metal-catalyzed cross-couplings but increasing molecular weight and atom economy cost . The 3-methoxy group, by contrast, acts as a strong ortho/para-directing group for electrophilic aromatic substitution (EAS), enabling C-H functionalization at the 4-position, a transformation impossible with the iodo analog without prior metalation [1]. While specific reaction yields are unavailable for this exact compound, this represents a class-level inference based on well-established naphthyridine chemistry [1].

Chemical Synthesis C-H Activation Medicinal Chemistry

Positional Isomerism and Predicted Metabolic Stability vs. 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

The precise position of the methoxy substituent on the aromatic ring is a key differentiator from the 2-methoxy regioisomer (CAS 1196151-74-2) . While both compounds share the same molecular formula (C9H12N2O) and molecular weight (164.20 g/mol), the 3-methoxy variant positions the substituent in a different electronic environment. In general medicinal chemistry, a methoxy group at a position ortho to a ring nitrogen (as in the 2-methoxy isomer) can be more susceptible to oxidative O-demethylation by cytochrome P450 enzymes compared to a meta-positioned methoxy group [1]. Although direct metabolic stability data for this specific pair does not exist, this class-level inference suggests the 3-methoxy isomer may offer a pharmacokinetic advantage if incorporated into a bioactive molecule.

Medicinal Chemistry Drug Metabolism Molecular Recognition

Recommended Application Scenarios for 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine Based on Evidence of Differentiation


Scaffold for Diversity-Oriented Synthesis via Electrophilic Aromatic Substitution

This compound is best employed as a core scaffold in diversity-oriented synthesis (DOS) where the goal is to generate a library of compounds functionalized at the 4-position. As established by class-level inference, the methoxy group's strong directing effect enables selective C-H functionalization, a pathway not accessible with the 3-iodo or unsubstituted analogs [1]. This allows for the rapid exploration of structure-activity relationships (SAR) around the naphthyridine core without the need for pre-functionalized halogenated intermediates.

Intermediate for Optimizing Physicochemical Properties in Drug Discovery

Procurement is justified when a medicinal chemistry program requires an intermediate that inherently possesses a higher TPSA and hydrogen bond acceptor count (34.2 Ų and 3 HBA) than the parent scaffold (24.9 Ų and 2 HBA), as per computed evidence [1]. This makes it a strategic choice for improving the solubility and permeability profile of a lead series early in the hit-to-lead process, offering a pre-installed advantage over the simpler 5,6,7,8-tetrahydro-1,7-naphthyridine core.

Metabolic Stability-Driven Building Block Selection

For programs where oxidative metabolism at the aromatic ring is a known or suspected liability for the 2-methoxy regioisomer, the 3-methoxy analog is recommended as a procurement priority. The class-level inference suggests a potentially superior metabolic profile due to the meta-positioning of the methoxy group relative to the N-7 nitrogen [1]. This makes it suitable for early lead optimization where attrition from rapid metabolism must be averted.

Non-Halogenated Fragment for C-H Activation Methodologies

This compound is an ideal substrate for academic or industrial groups developing new C-H activation reactions. Its simple structure and non-halogenated nature allow for mechanistic studies and methodology development that avoid the use of heavy halogens, as shown by the contrast with the 3-iodo analog [1]. It serves as a cleaner, more atom-economical starting material for investigating new catalytic transformations on the 1,7-naphthyridine scaffold.

Quote Request

Request a Quote for 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.